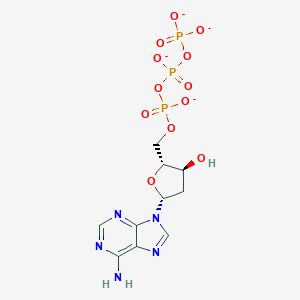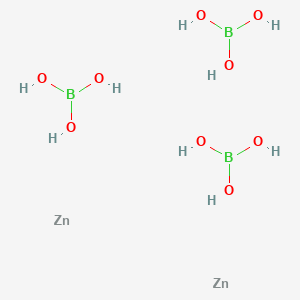
Diboron trizinc hexaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboron trizinc hexaoxide is a chemical compound with the molecular formula ( \text{B}_2\text{O}_6\text{Zn}_3 ). It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is composed of boron, zinc, and oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
Diboron trizinc hexaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs in a crystallizer containing a boric acid medium solution. The mixture of zinc oxide and boric acid is heated to a temperature range of 80 to 100°C for 5 to 7 hours. After the reaction, the product is filtered, washed, dried, and pulverized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization and purification techniques helps in achieving the desired quality for industrial applications.
化学反応の分析
Types of Reactions
Diboron trizinc hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state boron and zinc compounds, while reduction reactions may produce lower oxidation state products.
科学的研究の応用
Diboron trizinc hexaoxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including borylation and diboration reactions.
Biology: The compound’s potential biological activity is being explored for applications in drug development and biochemical research.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties and its use in medical treatments.
作用機序
The mechanism of action of diboron trizinc hexaoxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s boron and zinc atoms play a crucial role in its reactivity and interactions. In chemical reactions, the boron atoms can act as Lewis acids, facilitating various transformations. In biological systems, the compound’s interaction with enzymes and other biomolecules is being studied to understand its potential effects and applications .
類似化合物との比較
Similar Compounds
Diboron trioxide: A compound with a similar boron-oxygen structure but without zinc.
Zinc borate: A compound containing zinc and boron, used in flame retardants and other applications.
Zinc oxide: A simple zinc compound with various industrial applications.
Uniqueness
Diboron trizinc hexaoxide is unique due to its combination of boron, zinc, and oxygen atoms, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
10192-46-8 |
|---|---|
分子式 |
BH3O3Zn |
分子量 |
127.2 g/mol |
IUPAC名 |
boric acid;zinc |
InChI |
InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H; |
InChIキー |
OMUGFZNEOIWQOD-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.[Zn].[Zn] |
正規SMILES |
B(O)(O)O.[Zn] |
Key on ui other cas no. |
10192-46-8 |
ピクトグラム |
Irritant |
関連するCAS |
10361-94-1 |
同義語 |
diboron trizinc hexaoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
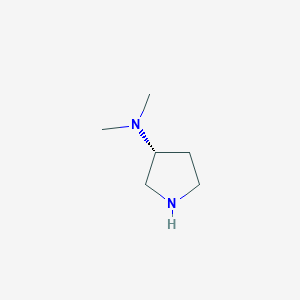
![[D-Lys3]-GHRP-6](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)
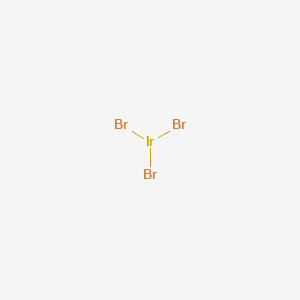

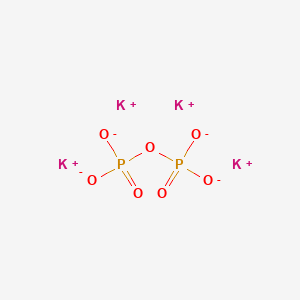
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
